molecular formula C9H9BrINS B13338388 N-(4-Bromo-3-iodophenyl)thietan-3-amine

N-(4-Bromo-3-iodophenyl)thietan-3-amine

Cat. No.: B13338388
M. Wt: 370.05 g/mol
InChI Key: QYRHBBQNAOFKSW-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-iodophenyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of both bromine and iodine atoms on the phenyl ring, making it a halogenated derivative. The thietane ring is known for its strained structure, which can influence the reactivity and properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-iodophenyl)thietan-3-amine typically involves the reaction of 4-bromo-3-iodoaniline with a thietane precursor. One common method is the nucleophilic substitution reaction where the amino group of the aniline reacts with a thietane derivative under basic conditions. The reaction can be carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thietane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-iodophenyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The halogen atoms on the phenyl ring can be reduced to form the corresponding dehalogenated derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed for reduction.

    Substitution: Nucleophiles such as sodium methoxide or primary amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated phenylthietane derivatives.

    Substitution: Substituted phenylthietane derivatives with various functional groups.

Scientific Research Applications

N-(4-Bromo-3-iodophenyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-iodophenyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms on the phenyl ring can participate in halogen bonding, which can enhance binding affinity to biological targets. The strained thietane ring can also undergo ring-opening reactions, which may be crucial for its biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-chlorophenyl)thietan-3-amine
  • N-(4-Bromo-3-fluorophenyl)thietan-3-amine
  • N-(4-Iodo-3-chlorophenyl)thietan-3-amine

Uniqueness

N-(4-Bromo-3-iodophenyl)thietan-3-amine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and binding properties. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C9H9BrINS

Molecular Weight

370.05 g/mol

IUPAC Name

N-(4-bromo-3-iodophenyl)thietan-3-amine

InChI

InChI=1S/C9H9BrINS/c10-8-2-1-6(3-9(8)11)12-7-4-13-5-7/h1-3,7,12H,4-5H2

InChI Key

QYRHBBQNAOFKSW-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NC2=CC(=C(C=C2)Br)I

Origin of Product

United States

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